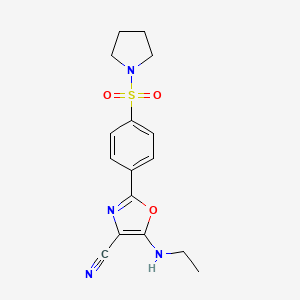

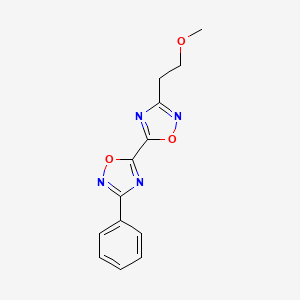

![molecular formula C21H28N2O5S B2633112 Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate CAS No. 1445763-78-9](/img/structure/B2633112.png)

Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters could be a key step in the synthesis process . Additionally, the presence of α-hydrogens in the molecule could provide the possibility of certain chemical reactions .Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of a carbonyl group and a double bond suggests the possibility of keto-enol tautomerism .Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions, including keto-enol tautomerism, a proton-transfer equilibrium that many carbonyl-containing compounds undergo . The presence of α-hydrogens in the molecule, which are attached to a carbon directly adjacent to a carbonyl group, could also influence the types of reactions it can undergo .Wissenschaftliche Forschungsanwendungen

Memory Enhancement in Mice

The compound similar to Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate has been synthesized and tested for its effects on memory in mice. One study found that a specific compound in this category significantly decreased the mistake frequency in mice, indicating potential memory-enhancing properties (Li Ming-zhu, 2010).

Protein Research

N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a compound related to this compound, has been used in the study of nucleophilic side chains of proteins. This compound can be a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions, thereby aiding in protein research (Kathryn. Llamas et al., 1986).

Pharmacological Activities

Research has shown that derivatives of this compound, specifically (S)-2-arylalkanoic esters, possess higher pharmacological activities. These esters were prepared from natural ethyl (S)-lactate or (S)-valine and showed enhanced pharmacological effects compared to their antipodes (Y. Honda et al., 1987).

Chemical Synthesis

Ethyl 2-phenylsulfinylacetate, a similar compound, is key in the thermal reaction leading to the formation of ethyl (2E,4E)-2,4-alkadienoates. This process is important in the field of chemical synthesis, showing the compound's significance in creating complex chemical structures (R. Tanikaga et al., 1984).

Stereoselective Synthesis

A four-component tandem reaction involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate/ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate, an aromatic aldehyde, and pyrrolidine, all related to this compound, facilitated the stereoselective synthesis of highly functionalized [1,4]-thiazines. This method demonstrates the compound's utility in complex organic syntheses (S. Indumathi et al., 2007).

Enzymatic Route in Drug Production

Ethyl 1,4-benzodioxan-2-carboxylate, closely related to this compound, has been used as an intermediate in the production of the drug doxazosin mesylate. This illustrates the compound's relevance in medicinal chemistry and drug synthesis (S. Kasture et al., 2005).

Zukünftige Richtungen

The future directions for research involving this compound could potentially involve further exploration of its synthesis, particularly the use of pinacol boronic esters and the process of protodeboronation . Additionally, further investigation into its chemical reactions and potential applications could be beneficial.

Eigenschaften

IUPAC Name |

ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-3-13-22(17-20(24)28-4-2)21(25)19-10-14-23(15-11-19)29(26,27)16-12-18-8-6-5-7-9-18/h3,5-9,12,16,19H,1,4,10-11,13-15,17H2,2H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBRSQWMWZVXHC-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC=C)C(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN(CC=C)C(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

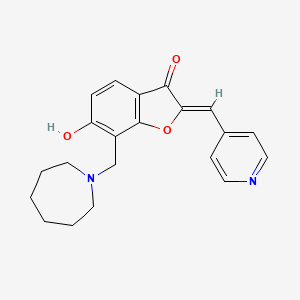

![5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633032.png)

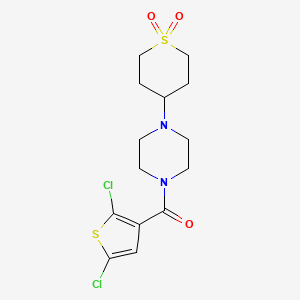

![N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2633034.png)

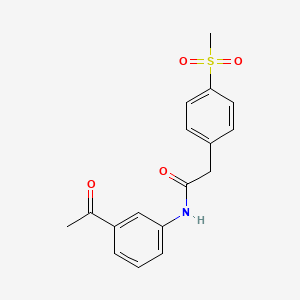

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)

![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)

![1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B2633042.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)

![(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide](/img/structure/B2633046.png)

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)